(S)-6-methoxy-2-aminotetralin hydrochloride

Catalog No.
S3511560
CAS No.
M.F
C11H16ClNO
M. Wt
213.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-6-methoxy-2-aminotetralin hydrochloride

Product Name

(S)-6-methoxy-2-aminotetralin hydrochloride

IUPAC Name

(2S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m0./s1

InChI Key

VANKCRQVOCWUPP-PPHPATTJSA-N

SMILES

COC1=CC2=C(CC(CC2)N)C=C1.Cl

Canonical SMILES

COC1=CC2=C(CC(CC2)N)C=C1.Cl

Isomeric SMILES

COC1=CC2=C(C[C@H](CC2)N)C=C1.Cl

Asymmetric Synthesis

The chiral nature of (S)-6-methoxy-2-aminotetralin hydrochloride makes it a valuable building block for the synthesis of other chiral molecules. Chiral molecules are essential in many areas of research, including pharmaceuticals and agrochemicals. The (S)-enantiomer can be used as a starting material for the synthesis of other chiral compounds with desired properties by leveraging its ability to influence the stereochemistry of the final product [].

(S)-6-methoxy-2-aminotetralin hydrochloride is a chiral compound with the molecular formula C11H16ClNOC_{11}H_{16}ClNO and a molecular weight of approximately 213.71 g/mol. This compound is classified as an aminotetralin derivative, characterized by the presence of a methoxy group at the 6-position of the tetralin structure. The compound is notable for its potential applications in pharmacology, particularly in the modulation of neurotransmitter receptors, which makes it an important subject of study in neuropharmacology and medicinal chemistry .

Typical of amines and ethers. Key reactions include:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, facilitating reactions with electrophiles.
  • Reduction reactions: The methoxy group can undergo reduction under certain conditions, potentially altering the compound's pharmacological properties.
  • Formation of salts: As a hydrochloride salt, it can interact with acids to form stable complexes, which are often more soluble in aqueous solutions.

(S)-6-methoxy-2-aminotetralin hydrochloride exhibits significant biological activity as a ligand for various neurotransmitter receptors, particularly dopamine and adrenergic receptors. Its interactions suggest potential applications in treating neurological disorders, including depression and schizophrenia. Research indicates that this compound may enhance dopaminergic signaling, making it a candidate for further investigation in therapeutic contexts .

The synthesis of (S)-6-methoxy-2-aminotetralin hydrochloride can be achieved through several methods:

  • Chiral pool synthesis: Utilizing naturally occurring chiral compounds as starting materials to create the desired enantiomer.
  • Asymmetric synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another during the reaction process.
  • Functional group transformations: Modifying existing compounds through selective reactions to introduce the methoxy group at the appropriate position on the tetralin ring.

These methods highlight the compound's chiral nature, which is essential for its biological activity.

(S)-6-methoxy-2-aminotetralin hydrochloride has several applications:

  • Pharmaceutical research: As a model compound for studying receptor interactions and developing new drugs targeting dopamine and adrenergic systems.
  • Chemical synthesis: Serving as a building block for synthesizing other chiral molecules used in pharmaceuticals and agrochemicals.
  • Neuroscience studies: Investigating its effects on neurotransmission and potential therapeutic benefits in neuropsychiatric disorders .

Studies have demonstrated that (S)-6-methoxy-2-aminotetralin hydrochloride interacts selectively with various receptors, including:

  • Dopamine receptors (D1 and D2): Modulating dopaminergic signaling pathways.
  • Adrenergic receptors (α and β): Influencing cardiovascular responses and central nervous system functions.

These interactions underscore its potential role in drug development aimed at treating disorders related to these neurotransmitter systems .

Several compounds share structural similarities with (S)-6-methoxy-2-aminotetralin hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
(S)-6-methoxy-2-aminotetralin hydrochlorideMethoxy at 6-positionDopaminergic and adrenergic activity
(S)-2-amino-5-methoxytetralin hydrochlorideMethoxy at 5-positionDopamine receptor modulation
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amineMethoxy at 6-position on naphthaleneDopaminergic properties
(R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amineMethoxy at 8-position on naphthaleneCognitive disorder treatment

(S)-6-methoxy-2-aminotetralin hydrochloride stands out due to its specific receptor interactions and potential therapeutic applications in neuropharmacology. Its unique methoxy placement contributes to its distinct biological profile compared to other similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.0920418 g/mol

Monoisotopic Mass

213.0920418 g/mol

Heavy Atom Count

14

Dates

Last modified: 07-26-2023

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